molecular formula C18H16N4O2 B7630982 N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide

N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide

Cat. No. B7630982
M. Wt: 320.3 g/mol
InChI Key: BXHXXKSPAJIMFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide, also known as MP-10, is a chemical compound that has been the focus of extensive scientific research due to its potential therapeutic properties. MP-10 has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for the treatment of various diseases.

Mechanism of Action

The exact mechanism of action of N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in cellular signaling pathways. This inhibition may lead to the suppression of tumor growth and the protection of neuronal cells against oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in cellular signaling pathways, which may contribute to its antitumor activity. In neuronal cells, this compound has been found to have a protective effect against oxidative stress, which is thought to be due to its ability to scavenge free radicals.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide in lab experiments is its potential therapeutic properties. Its ability to induce apoptosis in cancer cells and protect neuronal cells against oxidative stress make it a promising candidate for the development of new drugs. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for research on N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide. One area of focus could be on optimizing its use as a potential anticancer drug. Another area of focus could be on further elucidating its mechanism of action, which would help to optimize its use in lab experiments. Additionally, research could be conducted on the potential neuroprotective properties of this compound and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

The synthesis of N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide involves the reaction of 2-bromo-1-(2-methoxyphenyl)ethanone with 2-pyridylboronic acid in the presence of a palladium catalyst to form 2-(2-methoxyphenyl)-1-(pyridin-2-yl)ethanone. This intermediate is then reacted with pyrazine-2-carboxylic acid and triethylamine to yield this compound.

Scientific Research Applications

N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One study found that this compound exhibited antitumor activity in vitro against several different cancer cell lines, including lung, breast, and colon cancer cells. Another study found that this compound had a protective effect against oxidative stress in neuronal cells, suggesting that it may have neuroprotective properties.

properties

IUPAC Name

N-[(2-methoxyphenyl)-pyridin-2-ylmethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O2/c1-24-16-8-3-2-6-13(16)17(14-7-4-5-9-20-14)22-18(23)15-12-19-10-11-21-15/h2-12,17H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXHXXKSPAJIMFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(C2=CC=CC=N2)NC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.